molecular formula C10H14N2 B1428143 N1-cyclobutylbenzene-1,2-diamine CAS No. 1190630-91-1

N1-cyclobutylbenzene-1,2-diamine

Cat. No.: B1428143
CAS No.: 1190630-91-1
M. Wt: 162.23 g/mol
InChI Key: JNCPBZZSGYTMKL-UHFFFAOYSA-N
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Description

Contextualization within Aromatic Diamine Chemistry and Synthetic Building Blocks

Aromatic diamines are a class of organic compounds characterized by the presence of two amino groups attached to an aromatic ring. They serve as crucial intermediates and building blocks in the synthesis of a wide range of materials and complex molecules, including polymers, dyes, and pharmaceuticals. The reactivity of the amino groups, coupled with the stability of the aromatic ring, allows for a variety of chemical transformations.

N-substituted o-phenylenediamines, a subset of aromatic diamines where one of the amino groups is functionalized with a substituent, are particularly important in the synthesis of heterocyclic compounds. These compounds are integral to the development of new drugs and materials. The substituent on the nitrogen atom can significantly influence the reactivity of the diamine and the properties of the resulting products.

The synthesis of N-substituted o-phenylenediamines can be achieved through several methods, including the N-alkylation of o-phenylenediamine (B120857). This can be accomplished using various alkylating agents, such as alkyl halides or alcohols, often in the presence of a catalyst. For instance, iridium-based catalysts have been shown to be effective for the selective monoalkylation of aromatic amines with alcohols under mild conditions. Another approach involves the reaction of o-phenylenediamine with ketones, such as cyclobutanone (B123998), to form an isobenzimidazole intermediate, which can then be reductively hydrolyzed to yield the N-substituted diamine.

Significance of the N-Cyclobutylbenzene-1,2-diamine Moiety in the Construction of Diverse Organic Scaffolds

The N-cyclobutylbenzene-1,2-diamine moiety is a valuable structural motif for the construction of a variety of organic scaffolds, particularly heterocyclic systems. The presence of the two adjacent amino groups allows for cyclization reactions with a range of bifunctional reagents to form five-, six-, and seven-membered rings.

A primary application of N-substituted o-phenylenediamines, including N1-cyclobutylbenzene-1,2-diamine, is in the synthesis of benzimidazoles. google.com Benzimidazoles are a class of heterocyclic compounds with a wide range of biological activities, making them important targets in medicinal chemistry. The synthesis of 2-substituted benzimidazoles can be achieved through the condensation of an N-substituted o-phenylenediamine with an aldehyde, followed by cyclization. google.com The use of catalysts, such as supported gold nanoparticles, can promote this reaction under mild conditions. researchgate.net

The cyclobutyl group in this compound can impart specific properties to the resulting molecules. Its size and conformational rigidity can influence the binding affinity of the molecule to biological targets. In drug discovery, the introduction of small, non-aromatic rings like cyclobutane (B1203170) can improve properties such as solubility and metabolic stability.

While specific research detailing the extensive use of this compound in the synthesis of a wide array of organic scaffolds is not broadly available in peer-reviewed literature, its potential is evident from the well-established chemistry of related N-substituted o-phenylenediamines. For example, patent literature discloses the use of cyclobutyl amine derivatives in the synthesis of benzothiazoles with potential applications as histamine-3 receptor ligands. google.com This suggests that this compound could serve as a key intermediate in the synthesis of novel therapeutic agents.

The table below summarizes the key properties of this compound.

PropertyValue
CAS Number 1190630-91-1
Molecular Formula C10H14N2
Molecular Weight 162.23 g/mol
IUPAC Name N1-cyclobutyl-1,2-benzenediamine
Physical Form Powder

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-N-cyclobutylbenzene-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2/c11-9-6-1-2-7-10(9)12-8-4-3-5-8/h1-2,6-8,12H,3-5,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNCPBZZSGYTMKL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)NC2=CC=CC=C2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for N1 Cyclobutylbenzene 1,2 Diamine

Established Synthetic Routes and Precursor Chemistry

The synthesis of N1-cyclobutylbenzene-1,2-diamine can be approached through several established routes, each involving key chemical reactions to build the target molecule. These methods often rely on the careful sequencing of reactions to ensure the correct placement of the amino and cyclobutyl groups on the aromatic ring.

Introduction of Amino Groups via Nucleophilic Aromatic Substitution Pathways

Nucleophilic aromatic substitution (SNAr) provides a pathway for the introduction of amino groups onto an aromatic ring. youtube.comlibretexts.org This type of reaction typically requires an aryl halide with electron-withdrawing substituents to facilitate the attack of a nucleophile. libretexts.org For the synthesis of this compound, a suitable precursor would be a di-substituted benzene (B151609) ring, where one substituent is a good leaving group (like a halogen) and the other is an electron-withdrawing group, often a nitro group, positioned to activate the ring for nucleophilic attack. libretexts.orgrsc.org

The reaction proceeds through an addition-elimination mechanism, where the amine nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized intermediate known as a Meisenheimer complex. youtube.com The presence of an ortho or para electron-withdrawing group is crucial for stabilizing this negatively charged intermediate. libretexts.org Subsequent elimination of the leaving group restores the aromaticity of the ring and yields the substituted amine. libretexts.org While direct substitution to form a diamine in one step is less common, a stepwise approach involving the introduction of one amino group followed by the modification of a precursor group (like a nitro group) into the second amine is a viable strategy. libretexts.org

Reductive Transformation of Nitro-aromatics to the Diamine Moiety

A common and effective method for the synthesis of aromatic amines is the reduction of nitro-aromatics. rsc.orgwikipedia.org This transformation is a key step in many synthetic sequences leading to this compound, especially when starting from a nitrated precursor. A variety of reducing agents and conditions can be employed for this purpose.

Catalytic hydrogenation is a widely used method, often employing catalysts such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney nickel. wikipedia.orgcommonorganicchemistry.com This method is generally efficient for the reduction of both aromatic and aliphatic nitro groups. commonorganicchemistry.com For substrates sensitive to dehalogenation, Raney nickel can be a preferred alternative to Pd/C. commonorganicchemistry.com

The general mechanism for the reduction of a nitro group to an amine involves a series of intermediates, including nitroso and hydroxylamine (B1172632) species. mdpi.com

Incorporation of the Cyclobutyl Substituent in Aromatic Diamine Synthesis

The introduction of the cyclobutyl group onto the aromatic diamine framework can be achieved through several strategies. One common approach is reductive amination. masterorganicchemistry.comorganic-chemistry.org This method involves the reaction of an aromatic amine with cyclobutanone (B123998) in the presence of a reducing agent. masterorganicchemistry.com The reaction proceeds through the formation of an imine or iminium ion intermediate, which is then reduced in situ to the corresponding N-alkylated amine. youtube.com Common reducing agents for this transformation include sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), which are selective for the reduction of the iminium ion over the ketone. masterorganicchemistry.com

It is important to note that direct alkylation of amines with alkyl halides can be difficult to control and may lead to multiple alkylations. masterorganicchemistry.com Reductive amination offers a more controlled alternative for mono-alkylation. masterorganicchemistry.com However, reductive amination is not suitable for forming bonds between nitrogen and an aromatic ring directly. masterorganicchemistry.com

Another approach involves the reaction of an o-phenylenediamine (B120857) derivative with a cyclobutyl-containing electrophile. The specific conditions and reagents would depend on the nature of the starting materials.

Multi-step Synthetic Sequences and Strategies

The synthesis of this compound necessitates a well-designed multi-step synthetic strategy to ensure the correct regiochemistry and functional group transformations. libretexts.orgyoutube.com The order of reactions is critical to the success of the synthesis. youtube.com

A plausible retrosynthetic analysis would start by disconnecting the N-cyclobutyl bond, suggesting a final reductive amination step between o-phenylenediamine and cyclobutanone. The synthesis of o-phenylenediamine itself often starts from benzene. A typical forward synthesis would involve the following key steps:

Nitration: Benzene is first nitrated to nitrobenzene (B124822) using a mixture of nitric acid and sulfuric acid. youtube.com

Halogenation or Further Nitration: To introduce a second group that will eventually become the second amine, a second electrophilic aromatic substitution is performed. For example, nitration of nitrobenzene would yield dinitrobenzene. The nitro group is a meta-director, which would not lead to the desired 1,2-diamine. Therefore, an alternative strategy is required. One could start with a different substituted benzene or use protecting groups to achieve the desired ortho substitution.

Reduction: The nitro group(s) are then reduced to amino groups. If starting from a dinitrobenzene, both nitro groups would be reduced to form the diamine. rsc.org

N-Alkylation: The final step would be the selective N-alkylation of one of the amino groups with a cyclobutyl source, likely via reductive amination as previously described. masterorganicchemistry.com

An alternative strategy could involve first synthesizing an N-substituted aniline (B41778) and then introducing the second amino group. For example, aniline could be protected, then nitrated ortho to the protected amino group, followed by deprotection and reduction of the nitro group. The final step would then be the introduction of the cyclobutyl group.

Catalytic Approaches in the Synthesis of this compound

Catalysis plays a crucial role in the synthesis of this compound, particularly in the key step of reducing a nitroaromatic precursor. The efficiency, selectivity, and environmental impact of the synthesis can be significantly improved by the choice of an appropriate catalyst.

Investigation of Catalysts for Nitro Group Reduction

The catalytic reduction of nitroaromatics is a cornerstone of amine synthesis. rsc.org A wide array of catalysts has been investigated to achieve high yields and selectivity.

Table 1: Common Catalysts for Nitro Group Reduction

Catalyst SystemReducing AgentKey Features
Palladium on Carbon (Pd/C)H₂Highly efficient for both aromatic and aliphatic nitro groups. commonorganicchemistry.com
Raney NickelH₂Used when dehalogenation of aromatic halides is a concern. wikipedia.orgcommonorganicchemistry.com
Platinum(IV) Oxide (PtO₂)H₂Effective for reducing aliphatic nitro compounds to amines. wikipedia.org
Iron (Fe) PowderAcidic Media (e.g., HCl, Acetic Acid)Mild and selective, often used in the presence of other reducible groups. commonorganicchemistry.com
Tin(II) Chloride (SnCl₂)Acidic MediaProvides mild reduction conditions. commonorganicchemistry.com
Copper Ferrite (B1171679) (CuFe₂O₄) NanoparticlesSodium Borohydride (B1222165) (NaBH₄)Heterogeneous catalyst that can be magnetically recovered and reused. nih.gov
Supported Iron or Cobalt CatalystsH₂S and COUsed in gas-phase reduction of dinitroaromatic compounds. google.com
Molybdenum(VI) catalystPinacol (B44631)Catalytic reduction where pinacol acts as the reducing agent. google.com

Recent research has focused on developing more sustainable and efficient catalytic systems. For instance, copper ferrite (CuFe₂O₄) nanoparticles have been shown to be effective heterogeneous catalysts for the reduction of nitroanilines using sodium borohydride as the reducing agent. nih.gov These catalysts offer the advantage of easy separation and reusability. nih.gov The mechanism of such nanoparticle-catalyzed reductions often involves the adsorption of both the nitroaromatic compound and the reducing agent onto the catalyst surface, facilitating electron transfer. rsc.orgnih.gov

The choice of catalyst can also influence the selectivity of the reduction. For example, in the reduction of dinitroaromatic compounds, specific catalysts can be used to selectively reduce one nitro group while leaving the other intact, which can be a valuable strategy in a multi-step synthesis. google.com

Exploration of Catalysts for Aromatic Amine Formation

The choice of catalyst is pivotal in the reductive amination process to ensure high yield and selectivity. Both homogeneous and heterogeneous catalysts have been explored for the N-alkylation of aromatic amines.

For the reductive amination of o-phenylenediamine with ketones, various catalysts have been investigated. While specific data for cyclobutanone is limited, analogous reactions with other cyclic ketones, such as cyclohexanone (B45756), provide valuable insights. Gold nanoparticles supported on titanium dioxide (Au/TiO2) have shown efficacy in the reductive amination of cyclohexanone with benzylamine, suggesting their potential applicability. nih.gov Ruthenium-based catalysts, such as RuCl2(PPh3)3, are also known to be effective for the reductive amination of carbonyl compounds with ammonia (B1221849) and amines, offering a versatile and cost-effective option. acs.orgnih.gov

In the context of selective mono-N-alkylation of phenylenediamines, zeolite catalysts like NaY have been shown to effectively catalyze the reaction with dialkyl carbonates, demonstrating high selectivity for the mono-alkylated product. nih.gov Manganese-based catalysts have also been developed for the selective N-alkylation of o-phenylenediamine with alcohols, where the choice of base can tune the selectivity towards either mono- or di-alkylation. acs.org

Below is a table summarizing catalysts used in analogous N-alkylation and reductive amination reactions of aromatic amines, which could be considered for the synthesis of this compound.

Catalyst SystemReactantsProduct TypeReference
RuCl2(PPh3)3 / H2Aldehydes/Ketones + AminesPrimary/Secondary/Tertiary Amines acs.orgnih.gov
Au/TiO2 / H2Cyclohexanone + BenzylamineSecondary Amine nih.gov
NaY ZeolitePhenylenediamine + Dialkyl CarbonateMono-N-alkylated Phenylenediamine nih.gov
Cationic Mn(I) Complex / Baseo-Phenylenediamine + AlcoholsMono- or Di-N-alkylated Phenylenediamine acs.org
Pd/C / H2Cyclohexanone + AnilineSecondary Amine

Optimization of Synthetic Parameters and Reaction Conditions

The efficiency and selectivity of the synthesis of this compound are highly dependent on the reaction parameters. Key variables include the choice of reducing agent, solvent, temperature, and catalyst loading.

Studies on Yield Enhancement and Reaction Selectivity

Achieving high yield and, crucially, high selectivity for the mono-N-cyclobutyl product over the di-N,N'-dicyclobutyl derivative is a primary objective. In reductive amination, the choice of reducing agent is critical. Mild reducing agents such as sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (NaBH(OAc)3) are often preferred as they can selectively reduce the imine intermediate in the presence of the unreacted ketone. nih.gov

The solvent can also significantly influence the reaction outcome. For reductive aminations, solvents like methanol, ethanol, and dichloromethane (B109758) are commonly used. The polarity of the solvent can affect the solubility of the reactants and the stability of the intermediates, thereby impacting the reaction rate and selectivity.

The following table presents a hypothetical optimization study for the reductive amination of o-phenylenediamine with cyclobutanone, based on data from analogous reactions.

EntryReducing AgentSolventTemperature (°C)CatalystYield of this compound (%)Selectivity (Mono:Di)
1NaBH4Methanol25-6585:15
2NaBH3CNMethanol25-8095:5
3NaBH(OAc)3Dichloromethane25-85>98:2
4H2 (1 atm)Ethanol5010% Pd/C7590:10
5H2 (1 atm)Ethanol25RuCl2(PPh3)38292:8

This table is illustrative and based on typical outcomes for reductive amination reactions of aromatic amines.

Considerations for Process Efficiency and Scalability in Laboratory Synthesis

For laboratory-scale synthesis, process efficiency and the potential for scale-up are important considerations. One-pot reductive amination procedures, where the imine formation and reduction occur in the same reaction vessel without isolation of the intermediate, are highly efficient. This approach simplifies the experimental setup and reduces waste.

The choice of reagents and purification methods also impacts scalability. Using readily available and less hazardous reagents is preferable. For instance, employing catalytic hydrogenation with H2 gas as the reductant can be more atom-economical than using stoichiometric hydride reagents, although it requires appropriate safety infrastructure. acs.org

Reaction Chemistry and Derivatization of N1 Cyclobutylbenzene 1,2 Diamine

Reactivity Patterns of the Aromatic Diamine Functional Group

The two amine groups on the benzene (B151609) ring are the primary sites of reactivity in N1-cyclobutylbenzene-1,2-diamine. Their nucleophilic nature allows them to readily participate in a variety of reactions, leading to the formation of new carbon-nitrogen and nitrogen-heteroatom bonds.

Formation of Heterocyclic Ring Systems (e.g., quinazolinone scaffolds, purine (B94841), and deazapurine derivatives, benzimidazoles)

The 1,2-diamine arrangement on the benzene ring is particularly well-suited for the construction of fused heterocyclic systems. These reactions typically involve condensation with a bifunctional electrophile, leading to the formation of a new ring fused to the original benzene ring.

Benzimidazoles: One of the most common applications of 1,2-aromatic diamines is in the synthesis of benzimidazoles. nih.gov This can be achieved through the condensation of this compound with carboxylic acids or their derivatives. researchgate.net The reaction proceeds via the formation of an amide intermediate, followed by cyclization and dehydration to yield the benzimidazole (B57391) ring system. nih.gov Various catalysts, such as mineral acids or metal catalysts, can be employed to facilitate this transformation. nih.govnih.gov A metal-free approach using microdroplets has also been reported to accelerate the synthesis of benzimidazoles from aromatic diamines and carboxylic acids. nih.gov

Quinazolinones and Quinazolines: Quinazoline and its oxidized form, quinazolinone, are important heterocyclic scaffolds in medicinal chemistry. nih.gov The synthesis of quinazolines can be achieved through various metal-catalyzed reactions. nih.govorganic-chemistry.org For instance, a nickel-catalyzed dehydrogenative coupling of 2-aminobenzylamines with nitriles can produce quinazolines. nih.gov Another approach involves the iron-catalyzed C(sp3)-H oxidation and intramolecular C-N bond formation of 2-alkylamino N-H ketimines, which are derived from 2-alkylamino benzonitriles. organic-chemistry.org

Purine and Deazapurine Derivatives: Purines and their isosteres, deazapurines, are fundamental components of nucleic acids and other biologically important molecules. researchgate.net The synthesis of novel purine and deazapurine derivatives can involve the modification of a pre-existing purine or deazapurine core. For example, N-1 substituted 1,2,3-triazole derivatives of purines and 3-deazapurines can be prepared via a copper(I)-catalyzed Huisgen 1,3-dipolar cycloaddition of an alkynyl-substituted purine or deazapurine with an azide. researchgate.net

Electrophilic Aromatic Substitution Reactions on the Benzene Ring

The benzene ring of this compound is susceptible to electrophilic aromatic substitution (EAS) reactions, where an electrophile replaces a hydrogen atom on the aromatic ring. libretexts.orgmasterorganicchemistry.com The two amine groups are strong activating groups and ortho-, para-directors, meaning they increase the rate of reaction and direct incoming electrophiles to the positions ortho and para to themselves. uci.edulibretexts.org

The directing effects of the two amine groups are cooperative, both directing substitution to the same positions on the ring. msu.edu However, the bulky cyclobutyl group may sterically hinder substitution at the ortho position adjacent to it. Therefore, electrophilic substitution is most likely to occur at the para position relative to the primary amine group and the remaining ortho position. Common EAS reactions include halogenation, nitration, sulfonation, and Friedel-Crafts alkylation and acylation. masterorganicchemistry.com

Reactions Involving Amine Functional Groups (e.g., acylation, sulfonation, alkylation)

The primary and secondary amine groups in this compound can undergo a variety of reactions typical of amines. These include:

Acylation: Reaction with acylating agents such as acid chlorides or anhydrides will form amides. Due to the higher reactivity of the primary amine, selective acylation at this position is possible under controlled conditions.

Sulfonation: Treatment with sulfonyl chlorides will yield sulfonamides. Similar to acylation, selective sulfonation of the primary amine can be achieved. For instance, benzene-1,2-diamine reacts with 4-methylbenzene-1-sulfonic acid to form a salt. nih.gov

Alkylation: The amine groups can be alkylated using alkyl halides or other alkylating agents. This can lead to a mixture of mono- and di-alkylated products at each nitrogen atom.

Strategies for Derivatization Towards Complex Organic Scaffolds

The versatile reactivity of this compound makes it an attractive starting material for the synthesis of complex organic molecules with potential applications in various fields, including medicinal chemistry and materials science.

Design and Synthesis of Functionalized this compound Derivatives

The design and synthesis of functionalized derivatives of this compound can be approached by combining the reactions discussed above. nih.gov For example, a heterocyclic ring can first be constructed using the diamine functionality, followed by electrophilic substitution on the benzene ring to introduce additional functional groups. Alternatively, the amine groups can be functionalized prior to cyclization to introduce diversity into the final scaffold.

Recent synthetic methodologies, such as multicomponent reactions and catalytic C-H functionalization, offer efficient ways to build molecular complexity from simple starting materials like this compound. nih.gov For instance, a three-component reaction involving a diamine, an amino alcohol, and an aldehyde can lead to the formation of novel N-heterocyclic compounds. nih.gov

Stereochemical Control in Derivative Synthesis (if applicable)

While this compound itself is not chiral, the introduction of chiral centers can occur during its derivatization. For example, if a chiral carboxylic acid is used in the synthesis of a benzimidazole derivative, a pair of diastereomers may be formed. The synthesis of chiral 1,2-diamines has been achieved using natural monoterpenoids as starting materials. researchgate.net These chiral diamines can then be used as ligands in asymmetric catalysis. researchgate.net

Controlling the stereochemistry of these reactions is crucial when synthesizing compounds for biological applications, as different stereoisomers can have vastly different pharmacological activities. This can be achieved through the use of chiral catalysts, chiral auxiliaries, or by separating the desired stereoisomer from a racemic or diastereomeric mixture.

Mechanistic Investigations of Key Derivatization Reactions

Comprehensive mechanistic studies are crucial for understanding and optimizing chemical transformations. For N-substituted o-phenylenediamines, these investigations often focus on reactions such as condensations to form heterocyclic systems like benzimidazoles. For instance, studies on the reaction of o-phenylenediamines with alcohols to form benzimidazoles have utilized density functional theory (DFT) calculations to elucidate the catalytic mechanism. acs.org These studies provide insights into the electronic structure and reactivity of the reactants and intermediates. acs.org However, such specific analyses for this compound are not present in the current body of scientific literature.

Elucidation of Reaction Pathways and Intermediates

The elucidation of reaction pathways and the identification of transient intermediates are fundamental to mechanistic chemistry. For related compounds, such as other substituted phenylenediamines, reaction pathways are often proposed based on experimental observations and computational modeling. For example, the anodic oxidation of 2-aminodiphenylamine (B160148) is suggested to proceed through a 1-N-phenyl-o-benzoquinone diamine intermediate, which then acts as a Michael acceptor. biosynth.com

In the context of this compound, one could hypothesize that its derivatization reactions would follow similar pathways to other N-alkylated o-phenylenediamines. For instance, condensation with aldehydes or carboxylic acids would likely proceed through initial Schiff base formation followed by cyclization and dehydration to yield the corresponding benzimidazole. However, without specific experimental or computational studies on this compound, these proposed pathways and any potential intermediates remain speculative.

Kinetic Analysis of Transformation Processes

Kinetic analysis provides quantitative data on the rates of chemical reactions, offering insights into reaction mechanisms and allowing for process optimization. This involves determining reaction orders, rate constants, and activation energies. While kinetic studies have been performed on various reactions involving diamines, such as the formation of N-nitrosodimethylamine (NDMA) from dimethylamine (B145610) in the presence of chlorine, specific kinetic data for the derivatization or transformation of this compound is absent from the available literature. nih.gov

The following table summarizes the lack of specific data for the target compound in contrast to generalized information for related compound classes.

Mechanistic/Kinetic Aspect General Information for o-Phenylenediamines Specific Data for this compound
Reaction Pathways Condensation with carbonyls to form benzimidazoles; Oxidation to quinone-diimines.Not documented in scientific literature.
Key Intermediates Schiff bases, benzoquinone diamines. biosynth.comNot documented in scientific literature.
Kinetic Parameters Rate constants and activation energies determined for specific reactions of related diamines. nih.govNot documented in scientific literature.

Theoretical and Computational Chemistry of N1 Cyclobutylbenzene 1,2 Diamine

Conformational Analysis and Energy Landscapes

The conformational flexibility of N1-cyclobutylbenzene-1,2-diamine is primarily dictated by the orientation of the cyclobutyl group relative to the benzene (B151609) ring and the rotational freedom around the C-N bonds. Computational methods, particularly Density Functional Theory (DFT), are instrumental in exploring the potential energy surface of the molecule to identify its most stable conformers.

A systematic conformational search would typically involve rotating the key dihedral angles in increments and calculating the single-point energy at each step. The low-energy conformations identified would then be fully optimized to locate the true energy minima. The relative energies of these conformers provide their population distribution at a given temperature according to the Boltzmann distribution.

Table 1: Hypothetical Relative Energies of this compound Conformers

ConformerDihedral Angle (C-C-N-C)Cyclobutyl PuckeringRelative Energy (kcal/mol)
A0° (eclipsed)Equatorial5.2
B60° (gauche)Equatorial0.5
C180° (anti)Equatorial0.0
D60° (gauche)Axial2.8
E180° (anti)Axial2.1

Note: This table is a hypothetical representation of data that would be generated from a detailed computational study.

Electronic Structure Analysis and Prediction of Reactivity

The electronic structure of this compound governs its reactivity. Computational chemistry provides powerful tools to analyze this structure, including the distribution of electrons and the nature of its molecular orbitals.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting chemical reactivity. For an amine-substituted benzene ring, the HOMO is typically a π-orbital with significant contributions from the nitrogen lone pairs, indicating its nucleophilic character. The LUMO is usually a π*-orbital of the benzene ring. The energy gap between the HOMO and LUMO is a key indicator of the molecule's kinetic stability.

Molecular Electrostatic Potential (MEP): An MEP map provides a visual representation of the charge distribution on the molecule's surface. Regions of negative potential (typically colored red or yellow) indicate areas that are rich in electrons and susceptible to electrophilic attack. For this compound, the MEP would show high electron density around the two nitrogen atoms, particularly the unsubstituted amino group (NH2), making them the primary sites for protonation and other electrophilic interactions.

Natural Bond Orbital (NBO) Analysis: NBO analysis can provide a more detailed picture of the electronic delocalization and intramolecular interactions. For instance, it can quantify the interaction between the nitrogen lone pair electrons and the π-system of the benzene ring, which influences the basicity of the amino groups.

Table 2: Calculated Electronic Properties of a Model System (N-phenyl-1,2-diamine)

PropertyValue
HOMO Energy-5.2 eV
LUMO Energy-0.8 eV
HOMO-LUMO Gap4.4 eV
Dipole Moment1.9 D

Note: This data is for a related model system and serves as an example of the types of properties calculated.

Computational Modeling of Reaction Pathways and Transition States

Computational chemistry is an invaluable tool for mapping out the potential energy surfaces of chemical reactions involving this compound. By locating the transition states that connect reactants to products, chemists can understand the detailed mechanism of a reaction and predict its rate.

For example, in a reaction such as N-alkylation or acylation, computational models can identify the structure of the transition state, which would likely involve the formation of a new bond to one of the nitrogen atoms. The activation energy, which is the energy difference between the reactants and the transition state, can be calculated to determine the feasibility of the reaction under different conditions.

These calculations can also help to explain the regioselectivity of a reaction. For this compound, a key question is whether an incoming electrophile will react at the N1 (cyclobutyl-substituted) or N2 (unsubstituted) position. By comparing the activation energies for the two possible pathways, a prediction can be made about the major product. Steric hindrance from the cyclobutyl group would likely play a significant role in favoring reaction at the less hindered N2 position.

Development of Structure-Reactivity Relationships from Theoretical Data

By systematically modifying the structure of this compound in silico and calculating the resulting changes in its electronic properties and reactivity, it is possible to develop quantitative structure-activity relationships (QSAR) or structure-property relationships (QSPR).

For instance, one could computationally explore a series of N1-cycloalkylbenzene-1,2-diamines (where the cycloalkyl group is varied from cyclopropyl (B3062369) to cyclohexyl) to understand how the size and conformation of the alkyl substituent influence properties such as:

Basicity (pKa): The calculated proton affinity can be correlated with the experimental pKa.

Nucleophilicity: The energies of the HOMOs and the charges on the nitrogen atoms can be used as descriptors of nucleophilicity.

Oxidation Potential: The ionization potential, calculated from the HOMO energy, can be related to the ease of oxidation.

These theoretical relationships can then be used to predict the properties of new, unsynthesized derivatives, guiding experimental efforts toward molecules with desired characteristics.

Applications in Materials Science and Catalysis Non Biological

Role as a Ligand Precursor in Coordination Chemistry

The presence of two adjacent nitrogen donor atoms allows N1-cyclobutylbenzene-1,2-diamine to act as a bidentate ligand, forming stable chelate rings with metal ions. The N-cyclobutyl group can influence the steric and electronic properties of the resulting metal complexes.

The synthesis of metal complexes using N-substituted ortho-phenylenediamines is a well-established area of research. These reactions typically involve the reaction of the diamine with a metal salt in a suitable solvent. digitellinc.com The resulting complexes can have varied geometries and coordination numbers depending on the metal ion, the stoichiometry of the reaction, and the presence of other coordinating ligands. For instance, iron(II) complexes with ortho-phenylenediamine have been synthesized and characterized, showing potential applications in catalysis and materials science. digitellinc.com

While specific studies on the synthesis of metal complexes with this compound are not extensively documented in peer-reviewed literature, it is anticipated that it would readily form complexes with a range of transition metals such as iron, cobalt, nickel, copper, and zinc. jchr.orgnih.gov The general reaction for the formation of a metal complex with this compound can be represented as follows:

MXn + y (this compound) → [M(this compound)y]Xn

Where M is the metal ion, X is the counter-ion, and y is the number of diamine ligands.

Table 1: Potential Metal Complexes with this compound and Their Anticipated Properties

Metal IonPotential Complex FormulaAnticipated GeometryPotential Applications
Fe(II)[Fe(this compound)₂]Cl₂Tetrahedral/OctahedralCatalysis, Magnetic Materials
Co(II)[Co(this compound)₂]Cl₂Tetrahedral/OctahedralCatalysis, Pigments
Ni(II)[Ni(this compound)₂]Cl₂Square Planar/OctahedralCatalysis, Electrochemistry
Cu(II)[Cu(this compound)₂]Cl₂Distorted OctahedralCatalysis, Antifouling Materials
Zn(II)[Zn(this compound)₂]Cl₂TetrahedralLuminescent Materials

This table is illustrative and based on the known coordination chemistry of similar diamine ligands.

The investigation of the precise coordination modes and architectures would require detailed structural analysis using techniques such as X-ray crystallography and spectroscopy. Such studies would be crucial for understanding the structure-property relationships of these potential metal complexes.

Evaluation as an Organocatalyst or Component in Organocatalytic Systems

Chiral 1,2-diamines are fundamental building blocks for the development of organocatalysts, which are used to promote chemical reactions without the need for a metal. The presence of a chiral center, which can be readily introduced in this compound, makes it a promising candidate for asymmetric organocatalysis.

The development of enantiomerically pure compounds is of paramount importance in the pharmaceutical and fine chemical industries. Chiral 1,2-diamines and their derivatives have been successfully employed as organocatalysts in a variety of asymmetric transformations. While there are no specific reports on the use of this compound as an organocatalyst, its structure suggests potential for such applications. For instance, it could be used to catalyze aldol (B89426) reactions, Michael additions, and Mannich reactions in an enantioselective manner.

The general principle involves the formation of a chiral intermediate, such as an enamine or an iminium ion, which then reacts with the substrate to yield an enantiomerically enriched product. The cyclobutyl group could play a crucial role in defining the chiral environment and influencing the stereochemical outcome of the reaction.

Beyond its potential as a standalone organocatalyst, this compound could also serve as a precursor for more complex organocatalytic systems. For example, it can be incorporated into thiourea (B124793) or squaramide-based catalysts, where the diamine moiety can act as a hydrogen-bond donor and a chiral scaffold. These types of catalysts have shown great efficacy in a wide range of asymmetric reactions.

Integration into Advanced Organic Materials

The properties of this compound also suggest its potential for integration into advanced organic materials. The aromatic core and the reactive amine groups provide handles for polymerization and incorporation into larger molecular architectures.

While no specific examples of polymers or advanced materials derived from this compound are currently reported in the literature, its structural features make it a plausible monomer for the synthesis of polyamides, polyimides, and other high-performance polymers. The incorporation of the cyclobutyl group could impart unique properties to these materials, such as improved solubility, altered thermal stability, and modified mechanical properties. Furthermore, the diamine functionality could be utilized to create cross-linked networks or to functionalize surfaces.

No Published Research Found for this compound in Specified Material Science Applications

Despite a thorough review of scientific literature and chemical databases, no specific applications of the chemical compound this compound in polymer architectures or as a linker in metal-organic frameworks (MOFs) have been documented in publicly available research.

While the fields of polymer chemistry and materials science extensively utilize diamine compounds for various purposes, and the design of linkers is a crucial aspect of developing new metal-organic frameworks, research specifically detailing the incorporation and performance of this compound in these contexts could not be identified.

The compound, with the chemical formula C10H14N2, is available commercially from several chemical suppliers, indicating its potential use in research and development. A patent has been identified where this compound is used as a reactant in the synthesis of a three prime repair exonuclease 1 (TREX1) inhibitor, highlighting its utility as a building block in organic synthesis. google.com However, this application falls outside the scope of non-biological materials science and catalysis as specified in the requested article outline.

General research on related areas, such as the use of other diamines in polymers and the functionalization of MOF linkers, is abundant. researchgate.netbldpharm.com For instance, various diamines are employed to enhance the properties of polymers, including thermal stability and mechanical strength. In the context of MOFs, the modification of organic linkers with functional groups, including amines, is a common strategy to tune the framework's properties for applications such as gas storage and catalysis. researchgate.netbldpharm.com

However, without specific studies on this compound, any discussion of its potential role in these areas would be purely speculative. The unique steric and electronic properties conferred by the cyclobutyl group attached to the phenylenediamine scaffold could theoretically influence the resulting material's structure and function, but no experimental data is available to support such claims.

Therefore, the requested article focusing on the applications of this compound in polymer architectures and as a linker in MOFs cannot be generated at this time due to the absence of relevant scientific findings.

Advanced Spectroscopic and Structural Elucidation Methodologies

Application of High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignments

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of organic molecules, providing detailed information about the chemical environment, connectivity, and stereochemistry of atoms. mdpi.comnih.gov For N1-cyclobutylbenzene-1,2-diamine, both ¹H and ¹³C NMR spectroscopy are critical for confirming its molecular structure. core.ac.uk

In ¹H NMR spectroscopy, the chemical shift, integration, and coupling patterns of the proton signals provide a wealth of structural information. nih.gov The aromatic protons on the benzene (B151609) ring typically appear in the range of δ 6.5-7.5 ppm. Their specific shifts and coupling constants (J-values) are influenced by the electronic effects of the two amino substituents. wisc.edu The protons of the cyclobutyl group and the N-H protons will have distinct chemical shifts, which can be used to confirm the presence and connectivity of these functional groups. Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be employed to establish the connectivity between protons and carbons, respectively.

¹³C NMR spectroscopy provides information on the carbon skeleton of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal. znaturforsch.com The chemical shifts of the aromatic carbons are particularly informative, with the carbons directly attached to the nitrogen atoms being significantly influenced by the electron-donating nature of the amino groups. researchgate.net The signals for the cyclobutyl carbons will appear in the aliphatic region of the spectrum.

Expected ¹H NMR Data for this compound: This data is illustrative and based on known chemical shift ranges for similar structural motifs.

Proton AssignmentExpected Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
Aromatic C-H6.5 - 7.2m (multiplet)-
N-H (primary amine)3.5 - 4.5br s (broad singlet)-
N-H (secondary amine)4.0 - 5.0br s (broad singlet)-
Cyclobutyl C-H (methine)3.8 - 4.2quintet~8
Cyclobutyl C-H (methylene)1.6 - 2.4m (multiplet)-

Expected ¹³C NMR Data for this compound: This data is illustrative and based on known chemical shift ranges for similar structural motifs.

Carbon AssignmentExpected Chemical Shift (δ, ppm)
Aromatic C-N140 - 150
Aromatic C-H110 - 130
Cyclobutyl C-N (methine)50 - 60
Cyclobutyl C-C (methylene)15 - 35

Utilization of Mass Spectrometry for Reaction Monitoring and Product Characterization

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns. waters.comnih.gov For this compound, MS is crucial for confirming the molecular formula (C₁₀H₁₄N₂) and for monitoring the progress of its synthesis. researchgate.net

Different ionization techniques can be employed, such as Electron Ionization (EI) and Chemical Ionization (CI). researchgate.net EI typically leads to extensive fragmentation, providing a detailed "fingerprint" of the molecule that can be used for structural elucidation. libretexts.orgresearchgate.net The fragmentation of this compound would likely involve cleavage of the C-N bonds and fragmentation of the cyclobutyl ring. whitman.eduaip.org CI is a softer ionization technique that results in less fragmentation and a more prominent molecular ion or protonated molecular ion peak, which is useful for confirming the molecular weight. researchgate.net High-resolution mass spectrometry (HRMS) would be used to determine the exact mass of the molecular ion, allowing for the unambiguous determination of its elemental composition.

Modern MS techniques, such as those involving ambient ionization, can also be used for the real-time monitoring of chemical reactions, providing insights into reaction kinetics and the formation of intermediates and byproducts. nih.govyoutube.com

Expected Mass Spectrometry Fragmentation Data (EI) for this compound: This data is illustrative and based on known fragmentation patterns of N-alkylanilines.

m/zProposed FragmentFragmentation Pathway
162[M]⁺Molecular Ion
133[M - C₂H₅]⁺Loss of ethyl radical from cyclobutyl ring
106[M - C₄H₈]⁺Loss of cyclobutene (B1205218) from the N-cyclobutyl group
93[C₆H₇N]⁺Aniline (B41778) radical cation from cleavage of the N-cyclobutyl bond

X-ray Crystallography for Precise Solid-State Structure Determination

For this compound, a successful single-crystal X-ray diffraction analysis would provide unambiguous proof of its constitution and stereochemistry. It would reveal the planarity of the benzene ring and the conformation of the cyclobutyl group. Furthermore, the analysis would detail the intermolecular interactions, such as hydrogen bonding involving the amine groups, which dictate the packing of the molecules in the crystal lattice. While obtaining suitable crystals for X-ray analysis can be challenging, the resulting structural information is unparalleled in its detail and accuracy. In the absence of experimental data for the title compound, analysis of related structures like N1-phenylbenzene-1,2-diamine can provide insights into the expected solid-state packing. researchgate.net

Illustrative Crystallographic Data for a Diamine Derivative: This data is for a representative N-substituted benzene-1,2-diamine and serves to illustrate the type of information obtained from X-ray crystallography.

ParameterIllustrative Value
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)12.42
b (Å)7.38
c (Å)18.95
β (°)104.11
Volume (ų)1685.4
Z4

Vibrational Spectroscopy (Infrared and Raman) for Functional Group and Bonding Analysis

Vibrational spectroscopy, which includes Infrared (IR) and Raman spectroscopy, provides information about the functional groups and bonding within a molecule. fiveable.me These techniques are based on the principle that molecules absorb light at specific frequencies corresponding to their natural vibrational modes. mt.comlibretexts.org

For this compound, IR spectroscopy is particularly useful for identifying the N-H and C-N stretching vibrations. orgchemboulder.com Primary amines (R-NH₂) typically show two N-H stretching bands in the region of 3300-3500 cm⁻¹, corresponding to symmetric and asymmetric stretching modes. pressbooks.pubspectroscopyonline.com Secondary amines (R₂NH) show a single N-H stretching band in this region. spectroscopyonline.com The N-H bending vibrations are also characteristic and appear around 1600 cm⁻¹. The C-N stretching vibrations of aromatic amines are typically found in the 1250-1350 cm⁻¹ region. orgchemboulder.com

Raman spectroscopy is a complementary technique to IR spectroscopy. fiveable.me While IR absorption is dependent on a change in the dipole moment during a vibration, Raman scattering depends on a change in the polarizability. mt.com Therefore, some vibrations that are weak in the IR spectrum may be strong in the Raman spectrum, and vice versa. For this compound, the symmetric vibrations of the benzene ring are often more prominent in the Raman spectrum.

Expected Vibrational Frequencies for this compound: This data is illustrative and based on known vibrational frequencies for aromatic amines. materialsciencejournal.orgcdnsciencepub.comcdnsciencepub.com

Vibrational ModeExpected Frequency Range (cm⁻¹)Spectroscopy Technique
N-H Stretch (asymmetric, primary)3400 - 3500IR
N-H Stretch (symmetric, primary)3300 - 3400IR
N-H Stretch (secondary)3300 - 3450IR
Aromatic C-H Stretch3000 - 3100IR, Raman
Aliphatic C-H Stretch2850 - 2960IR, Raman
N-H Bend1580 - 1650IR
Aromatic C=C Stretch1450 - 1600IR, Raman
Aromatic C-N Stretch1250 - 1350IR, Raman

Q & A

Q. What are the recommended synthetic routes for N1-cyclobutylbenzene-1,2-diamine, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis typically involves alkylation of benzene-1,2-diamine with cyclobutyl halides (e.g., cyclobutyl bromide) under basic conditions. Key steps include:
  • Deprotonation : Use strong bases like NaH or K₂CO₃ to activate the amine groups .
  • Alkylation : React with cyclobutyl halides in polar aprotic solvents (e.g., DMF) at 60–80°C for 12–24 hours .
  • Purification : Employ column chromatography or recrystallization to isolate the product.
    Optimization involves adjusting reaction time, temperature, and stoichiometry. For example, excess cyclobutyl halide (1.5–2.0 eq.) improves yield .

Q. How can the structure and purity of this compound be confirmed experimentally?

  • Methodological Answer : Use orthogonal analytical techniques:
  • NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., cyclobutyl protons at δ 2.5–3.5 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]⁺ for C₁₀H₁₅N₂) .
  • Infrared (IR) Spectroscopy : Detect amine N–H stretches (~3300 cm⁻¹) and aromatic C–C vibrations .
  • HPLC : Purity assessment with reverse-phase C18 columns and UV detection at 254 nm .

Advanced Research Questions

Q. How does the cyclobutyl group influence the reactivity of this compound in substitution and oxidation reactions?

  • Methodological Answer : The cyclobutyl group introduces steric strain and electron-donating effects:
  • Substitution : Facilitates nucleophilic aromatic substitution (NAS) at the benzene ring. Use HNO₃/H₂SO₄ for nitration, monitoring regioselectivity via LC-MS .
  • Oxidation : React with KMnO₄ in acidic conditions to form quinone derivatives. Compare reaction rates to non-cyclobutyl analogs using kinetic studies .
    Computational studies (DFT) can model transition states to explain steric/electronic effects .

Q. What computational methods are suitable for predicting the biological activity of this compound?

  • Methodological Answer : Combine molecular docking and pharmacophore modeling:
  • Docking : Use AutoDock Vina to simulate interactions with targets (e.g., kinases or GPCRs). Validate with experimental IC₅₀ values from enzyme inhibition assays .
  • ADMET Prediction : Tools like SwissADME predict solubility (LogP) and metabolic stability .
    Cross-reference results with structural analogs (e.g., N1-cyclopropyl derivatives) to identify activity trends .

Q. How can researchers resolve contradictions in reported biological activity data for this compound analogs?

  • Methodological Answer : Address discrepancies via:
  • Dose-Response Studies : Perform IC₅₀/EC₅₀ assays across multiple concentrations .
  • Target Validation : Use CRISPR knockouts or siRNA silencing to confirm specificity .
  • Structural Confirmation : Re-synthesize disputed analogs and re-test under standardized conditions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.